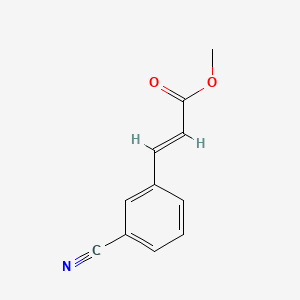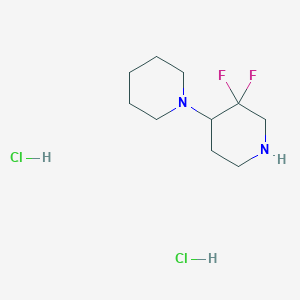![molecular formula C13H21NO6 B3034648 Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid CAS No. 2007924-93-6](/img/structure/B3034648.png)
Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid is a complex organic compound with the molecular formula C24H40N2O8 and a molecular weight of 484.58 g/mol This compound is characterized by its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within its rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid typically involves the reaction of appropriate spirocyclic precursors with oxalic acid. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the formation of the desired product. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently reacted to yield the final product .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, it is likely that the compound is produced on a smaller scale due to its specialized applications. The production process would involve stringent quality control measures to ensure the purity and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce simpler, hydrogenated forms of the compound.
Aplicaciones Científicas De Investigación
Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and systems.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of specialized materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to various enzymes and receptors, potentially modulating their activity. The pathways involved in its action are still under investigation, but it is believed to influence biochemical processes through its unique structural properties.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxa-9-azadispiro[4.1.4.3]tetradecane: A structurally similar compound without the oxalic acid component.
Other spirocyclic compounds: Various spirocyclic compounds with different functional groups and applications.
Uniqueness
Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid is unique due to its combination of spirocyclic structure and oxalic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Propiedades
Número CAS |
2007924-93-6 |
|---|---|
Fórmula molecular |
C13H21NO6 |
Peso molecular |
287.31 g/mol |
Nombre IUPAC |
8,11-dioxa-3-azadispiro[4.1.47.35]tetradecane;oxalic acid |
InChI |
InChI=1S/C11H19NO2.C2H2O4/c1-2-10(4-5-12-9-10)8-11(3-1)13-6-7-14-11;3-1(4)2(5)6/h12H,1-9H2;(H,3,4)(H,5,6) |
Clave InChI |
YNVILBQNDLTRHM-UHFFFAOYSA-N |
SMILES |
C1CC2(CCNC2)CC3(C1)OCCO3.C1CC2(CCNC2)CC3(C1)OCCO3.C(=O)(C(=O)O)O |
SMILES canónico |
C1CC2(CCNC2)CC3(C1)OCCO3.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-[(4E)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.0(1),(1)(3).0?,(1)(2).0?,?]nonadec-2-ene-16,19-diol](/img/structure/B3034570.png)



![1,2-Bis(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethane tetrahydrochloride](/img/structure/B3034574.png)
![3-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde](/img/structure/B3034575.png)





